molecular formula C8H5NO3 B071229 Furo[2,3-b]pyridine-6-carboxylic acid CAS No. 190957-80-3

Furo[2,3-b]pyridine-6-carboxylic acid

Cat. No. B071229
M. Wt: 163.13 g/mol
InChI Key: ORLYLXSDBCOHDX-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 . It is a type of heterocyclic compound, specifically a fused pyridine derivative .


Molecular Structure Analysis

The molecular structure of Furo[2,3-b]pyridine-6-carboxylic acid consists of a pyridine ring fused with a furan ring . The compound has a molecular weight of 163.13 .


Physical And Chemical Properties Analysis

Furo[2,3-b]pyridine-6-carboxylic acid is a solid compound . Its SMILES string is OC(=O)c1cnc2ccoc2c1 and its InChI key is LIYSYIKDUZFTJS-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis Methods : Multiple methods for synthesizing Furo[2,3-b]pyridine derivatives have been developed. For example, Mcfarland et al. (1971) describe two routes for synthesizing unsubstituted Furo[2,3-b]pyridine (Mcfarland, Wollerman, Sadler, & Coleman, 1971). Morita and Shiotani (1986) also present a simple synthesis of Furo[2,3-c]pyridine and its methyl derivatives (Morita & Shiotani, 1986).

  • Anticancer Potential : Kumar et al. (2016) synthesized novel trifluoromethyl substituted Furo[2,3-b]pyridine derivatives, assessing their potential as anticancer agents. They found that these compounds showed promising anticancer activity against various human cancer cell lines (Kumar et al., 2016).

  • Chemical Reactivity Exploration : Fumagalli and Emery (2016) explored the chemical reactivity of 2,3-substituted Furo[2,3-b]pyridines, applying mild, metal-free conditions to achieve various functionalizations. This study sheds light on the chemical properties of this heterocyclic framework, which is important for its potential applications in pharmaceutical chemistry (Fumagalli & Emery, 2016).

  • Novel Derivative Synthesis : Other researchers have focused on synthesizing new derivatives of Furo[2,3-b]pyridine for potential therapeutic applications. For instance, Santhosh Kumar et al. (2018) synthesized novel hetero ring fused pyridine derivatives and evaluated their anticancer activity (Santhosh Kumar et al., 2018).

  • Diverse Applications : The synthesis and characterization of various Furo[2,3-b]pyridine derivatives also indicate a broad range of applications, from the development of new pharmaceutical compounds to exploring the fundamental chemical properties of these molecules.

properties

IUPAC Name

furo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-2-1-5-3-4-12-7(5)9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLYLXSDBCOHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442000
Record name furo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-b]pyridine-6-carboxylic acid

CAS RN

190957-80-3
Record name furo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613), a novel agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR), has been …
Number of citations: 232 pubs.acs.org
S Shiotani, K Taniguchi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Cyanation of furo[2,3‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine N‐oxides 1a, 1b and 1c by the Reissert‐Henze method, reaction with benzoyl chloride and trimethylsilyl cyanide in …
Number of citations: 9 onlinelibrary.wiley.com
C Zhao - 2006 - epub.uni-regensburg.de
Through esterification, benzylation, oxidation with m-CPBA and subsequent rearrangement reaction, 3-hydroxypicolinic acid could be converted to the key intermediate, 3-benzyloxy-6-…
Number of citations: 4 epub.uni-regensburg.de

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